molecular formula C20H16FN3O3 B10902891 4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide

4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide

Cat. No.: B10902891
M. Wt: 365.4 g/mol
InChI Key: PLSCEPOTBTYOKW-YDZHTSKRSA-N
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Description

4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of fluorine, furyl, and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazono group: This involves the reaction of a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the furyl group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a furylboronic acid or furyl halide.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones or carboxylic acids.

    Reduction: The hydrazono group can be reduced to form hydrazines or amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furyl ketones, while reduction of the hydrazono group can produce hydrazines.

Scientific Research Applications

4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include:

    Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulation of receptor activity: It can interact with receptors, either activating or blocking their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
  • 4-Ethyl-1-fluoro-2-nitrobenzene

Uniqueness

4-FLUORO-N~1~-(4-{1-[(E)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is unique due to its combination of fluorine, furyl, and hydrazono groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-1-[4-[(4-fluorobenzoyl)amino]phenyl]ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H16FN3O3/c1-13(23-24-20(26)18-3-2-12-27-18)14-6-10-17(11-7-14)22-19(25)15-4-8-16(21)9-5-15/h2-12H,1H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

PLSCEPOTBTYOKW-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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